N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a cyano group (CN), and a trifluoromethyl group (CF3). It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, amide, cyano, and trifluoromethyl groups would significantly influence its structure. The pyridine ring, for example, is aromatic and planar, which could impact the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group, for example, could undergo hydrolysis, forming a carboxylic acid and an amine . The cyano group could be reduced to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide and cyano groups could impact its solubility in polar solvents .Scientific Research Applications
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of pyridinyl-4-pyrimidinamine derivatives (Mazik & Zieliński, 1996) and dihydropyridines (Hafiz, Ramiz, & Sarhan, 2011). These compounds are significant in the field of organic chemistry and medicinal research.
Reactivity and Synthetic Importance
Research indicates the reactivity and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are closely related to the query compound. These compounds serve as precursors for various heterocyclic compounds, showcasing their versatility in chemical synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).
Utilization in Heterocyclic Synthesis
The compound's role in heterocyclic synthesis is further highlighted by its use in creating diverse derivatives like thienopyridines and fused heterocycles (Harb, Hussein, & Mousa, 2006). Such applications are crucial in the development of new pharmaceuticals and materials.
Development of Novel Compounds
Additionally, it has been involved in the synthesis of new N-(2,2-dichloro-1-cyanoethenyl)amides and their reactions with aliphatic amines, leading to previously unknown compounds (Shablykin, Chumachenko, & Brovarets, 2021). This demonstrates its potential for expanding the chemical space in synthetic chemistry.
Role in Various Chemical Reactions
The compound and its derivatives have been used in various chemical reactions, contributing to the synthesis of diverse organic compounds. For example, reactions of similar butanamides with methylamine or dimethylamine have resulted in new oxazole-4-carbonitriles (Saxena, Singh, Agarwal, & Mehra, 1984), showcasing the compound's versatility.
properties
IUPAC Name |
N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N6O/c14-9-6-8(13(15,16)17)7-21-12(9)20-5-1-2-11(24)23-22-10(19)3-4-18/h6-7H,1-3,5H2,(H2,19,22)(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYNDOJJYIMFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCC(=O)NN=C(CC#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide |
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